2-cyclohexyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone
Description
2-Cyclohexyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone is a synthetic compound featuring a cyclohexyl-ethanone moiety linked to a piperazine ring substituted with a 1-methylindole-2-carbonyl group. Its design aligns with pharmacophores observed in antipsychotic and receptor-modulating agents .
Properties
IUPAC Name |
2-cyclohexyl-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-23-19-10-6-5-9-18(19)16-20(23)22(27)25-13-11-24(12-14-25)21(26)15-17-7-3-2-4-8-17/h5-6,9-10,16-17H,2-4,7-8,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALBOZDJOLPRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Next, the piperazine ring is introduced through nucleophilic substitution reactions. The cyclohexyl group is then attached via Friedel-Crafts acylation, using cyclohexanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with hydrogenated bonds
Substitution: Functionalized piperazine derivatives
Scientific Research Applications
2-Cyclohexyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing signaling pathways and cellular processes. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Substituent Variations on the Ethanone Moiety
2-(4-Fluorophenyl) Analogs The compound 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone (MW: 379.43) replaces the cyclohexyl group with a 4-fluorophenyl ring. However, the cyclohexyl group may improve lipophilicity (higher logP), favoring brain penetration .
Biphenyl Derivatives In 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone, the biphenyl moiety increases molecular rigidity and π-π stacking interactions, correlating with atypical antipsychotic activity (anti-dopaminergic and anti-serotonergic effects). The cyclohexyl analog’s aliphatic chain may reduce catalepsy risk due to lower steric hindrance at dopamine D2 receptors .
Modifications on the Piperazine Ring
Arylpiperazine Substitutions Compounds like 1-(4-(4-((3-chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone () feature nitro and chloro groups on the piperazine-attached aryl ring, enhancing electron-deficient character and receptor affinity. In contrast, the indole-carbonyl group in the target compound may engage in hydrogen bonding, improving selectivity for serotonin receptors (e.g., 5-HT6) .
Benzhydryl and Benzyl Groups 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone () incorporates a benzhydryl group, increasing steric bulk and logP. While this enhances CB1 receptor binding in cannabinoid analogs (), the cyclohexyl group in the target compound balances lipophilicity and metabolic stability .
Indole Ring Modifications
The target compound’s 1-methylindole avoids this issue, favoring passive diffusion .
Tetrazole-Based Analogs 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones () replace indole with tetrazole, a bioisostere for carboxylic acids. While this improves metabolic stability, it may reduce aromatic interactions critical for receptor binding .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Compounds
*Calculated based on molecular formula.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
